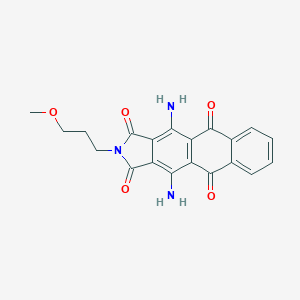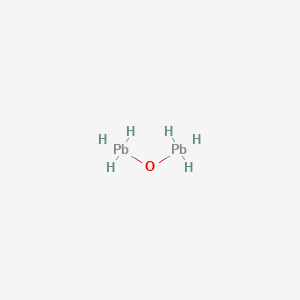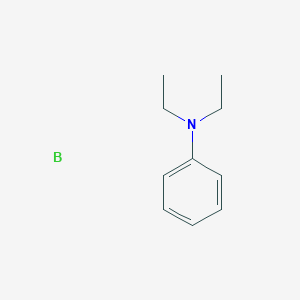
copper(1+);tetrafluoroborate
説明
copper(1+);tetrafluoroborate is a chemical compound with the molecular formula BCuF4 It is a coordination complex where a copper ion is bonded to a tetrafluoroborate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);tetrafluoroborate typically involves the reaction of copper salts with tetrafluoroboric acid or its salts. One common method is to react copper(II) sulfate with sodium tetrafluoroborate in an aqueous solution, followed by reduction to copper(I) using a suitable reducing agent such as sodium dithionite.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
copper(1+);tetrafluoroborate can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under suitable conditions.
Reduction: The copper(II) ion can be reduced back to copper(I) using reducing agents.
Substitution: Ligand exchange reactions where the tetrafluoroborate anion can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium dithionite and hydrazine are commonly used reducing agents.
Substitution: Ligand exchange can be facilitated by using ligands such as ammonia or phosphines.
Major Products Formed
Oxidation: Copper(II) tetrafluoroborate.
Reduction: Copper(I) complexes with different ligands.
Substitution: Complexes with new ligands replacing the tetrafluoroborate anion.
科学的研究の応用
copper(1+);tetrafluoroborate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in drug delivery systems due to its coordination properties.
Industry: Utilized in electroplating and as a precursor for other copper-based materials.
作用機序
The mechanism by which copper(1+);tetrafluoroborate exerts its effects depends on the specific application. In catalysis, the copper ion can facilitate electron transfer processes. In antimicrobial applications, the copper ion can disrupt microbial cell membranes and interfere with enzyme function.
類似化合物との比較
Similar Compounds
Copper(II) tetrafluoroborate: Similar in structure but with copper in the +2 oxidation state.
Copper(I) chloride: Another copper(I) compound but with chloride as the anion.
Copper(II) sulfate: A common copper(II) compound used in various applications.
Uniqueness
copper(1+);tetrafluoroborate is unique due to the presence of the tetrafluoroborate anion, which imparts distinct properties such as high solubility in organic solvents and stability under various conditions. This makes it particularly useful in specialized applications where other copper compounds may not be suitable.
特性
IUPAC Name |
copper(1+);tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.Cu/c2-1(3,4)5;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHROAUQZNIJTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BCuF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6094015 | |
| Record name | Copper fluoborate (CuBF4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6094015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14708-11-3 | |
| Record name | Borate(1-), tetrafluoro-, copper(1+) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14708-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Borate(1-), tetrafluoro-, copper(1+) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tetrafluoro-, copper(1+) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper fluoborate (CuBF4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6094015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















